molecular formula C8H8BrN3 B591999 3-Bromo-1-methyl-1H-indazol-5-amine CAS No. 1092351-49-9

3-Bromo-1-methyl-1H-indazol-5-amine

Cat. No.: B591999
CAS No.: 1092351-49-9
M. Wt: 226.077
InChI Key: AANSJHKJTNWLNA-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-1H-indazol-5-amine is a chemical compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications. This compound, specifically, features a bromine atom at the 3rd position, a methyl group at the 1st position, and an amine group at the 5th position of the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-methyl-1H-indazol-5-amine typically involves the bromination of 1-methylindazole followed by amination. One common method starts with 1-methylindazole, which undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile. The brominated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 5th position .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-methyl-1H-indazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Bromo-1-methyl-1H-indazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-1H-indazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and amine groups play crucial roles in binding to these targets, influencing their activity. For example, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding pockets .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-indazole: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.

    3-Bromo-1H-indazole: Lacks the methyl and amine groups, affecting its biological activity and chemical reactivity.

    5-Amino-1-methyl-1H-indazole: Lacks the bromine group, which may influence its binding affinity and selectivity for biological targets.

Uniqueness

3-Bromo-1-methyl-1H-indazol-5-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

3-bromo-1-methylindazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-12-7-3-2-5(10)4-6(7)8(9)11-12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANSJHKJTNWLNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653301
Record name 3-Bromo-1-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092351-49-9
Record name 3-Bromo-1-methyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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